Dihydrochloride Salt: Defined Stoichiometry and Enhanced Aqueous Solubility vs. Free Base
The target compound (CAS 2366202-02-8) is isolated as the dihydrochloride salt with precisely 2 equivalents of HCl (MW 247.1 g/mol), in contrast to the free base form (CAS 1697358-36-3, MW 174.22 g/mol) . The dihydrochloride salt exhibits solubility in polar solvents including methanol and DMSO, whereas the free base has reduced aqueous solubility . Class-level evidence from structurally analogous 4,5-dihydrothiazole hydrochloride salts confirms that HCl salt formation substantially enhances water solubility versus the free base, which is critical for in vitro assay preparation [1]. The crystalline powder physical form of the dihydrochloride enables reproducible gravimetric handling .
| Evidence Dimension | Molecular weight and salt stoichiometry (affecting solubility, handling, and molar calculations) |
|---|---|
| Target Compound Data | MW 247.1 g/mol; dihydrochloride salt (2 eq. HCl); crystalline powder; soluble in methanol, DMSO [CymitQuimica, A2B Chem] |
| Comparator Or Baseline | CAS 1697358-36-3 (free base): MW 174.22 g/mol; no counterion; physical form not specified [Chemsrc] |
| Quantified Difference | Mass difference of 72.9 g/mol (corresponding to 2 × HCl); defined stoichiometry eliminates ambiguity in neutralization equivalent calculations |
| Conditions | Vendor technical datasheets; class-level solubility evidence from related dihydrothiazole hydrochloride salts |
Why This Matters
For aqueous-based coupling reactions (e.g., amide bond formation, bioconjugation) and biological assay preparation, the dihydrochloride salt ensures complete dissolution without additional acidification, reducing experimental variability.
- [1] Kuujia.com. Cas no 2649054-81-7 (2-((4,5-Dihydrothiazol-2-yl)thio)ethan-1-amine hydrochloride). Hydrochloride salt formation enhances stability and solubility. View Source
